(S,R,S)-AHPC-Ala: A Technical Guide to a Key E3 Ligase Ligand for Targeted Protein Degradation
(S,R,S)-AHPC-Ala: A Technical Guide to a Key E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Ala is a crucial chemical entity in the field of targeted protein degradation. It functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein turnover. By being incorporated into Proteolysis-Targeting Chimeras (PROTACs), (S,R,S)-AHPC-Ala serves as a molecular hook to recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the structure, synthesis, and application of (S,R,S)-AHPC-Ala, with a focus on its role in the development of PROTACs targeting the chromatin remodeling proteins SMARCA2 and SMARCA4.
Core Structure and Stereochemistry
(S,R,S)-AHPC-Ala is a derivative of the well-established VHL ligand (S,R,S)-AHPC (also known as VH032-NH2). The core structure, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is characterized by a specific stereochemistry that is critical for its high-affinity binding to the VHL protein. The "(S,R,S)" designation refers to the stereocenters at the tert-butylglycine, the proline ring, and the alanine (B10760859) linker attachment point, respectively. The "Ala" component signifies an alanine linker, which provides a reactive terminus for conjugation to a ligand targeting the protein of interest.
Chemical Structure of the (S,R,S)-AHPC Core:
(Note: This represents the core amine before the addition of the alanine linker)
Role in PROTAC-Mediated Degradation
(S,R,S)-AHPC-Ala is a fundamental building block for constructing PROTACs that hijack the VHL E3 ligase. These heterobifunctional molecules consist of three key components:
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A ligand for the target protein: This moiety specifically binds to the protein of interest (e.g., SMARCA2).
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A ligand for an E3 ubiquitin ligase: In this case, the (S,R,S)-AHPC core binds to VHL.
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A chemical linker: The alanine component and any additional spacer connect the two ligands.
The PROTAC molecule brings the target protein and the VHL E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Quantitative Data
| Ligand | Binding Affinity (Kd) to VHL | Method |
| VH032 | 185 nM[1][2] | Isothermal Titration Calorimetry (ITC) |
The efficacy of PROTACs incorporating (S,R,S)-AHPC-Ala is demonstrated by their ability to induce the degradation of their target proteins. For instance, "PROTAC SMARCA2/4-degrader-23," which utilizes an (S,R,S)-AHPC-based VHL ligand, demonstrates potent degradation of SMARCA2 and SMARCA4 in cellular assays.
| PROTAC | Target Protein(s) | DC50 | Dmax | Cell Line |
| SMARCA2/4-degrader-1 (I-430) | SMARCA2/4 | <100 nM | >90% | A549 |
| SMARCA2/4-degrader-23 | SMARCA2/4 | <100 nM | >90% | A549 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
Synthesis of (S,R,S)-AHPC-Ala (General Procedure)
A definitive, step-by-step synthesis protocol for (S,R,S)-AHPC-Ala is not publicly available. However, based on standard peptide coupling and PROTAC synthesis methodologies, a general procedure can be outlined:
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Synthesis of the (S,R,S)-AHPC core: The synthesis of the parent amine, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a multi-step process that can be achieved through various organic synthesis routes, often involving the coupling of protected amino acid precursors.
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Coupling of the Alanine Linker: The free amine of the (S,R,S)-AHPC core is coupled with a protected alanine amino acid (e.g., Fmoc-Ala-OH or Boc-Ala-OH) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
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Deprotection: The protecting group on the alanine linker is removed to expose a reactive functional group (either a carboxylic acid or an amine) for subsequent conjugation to the target protein ligand.
VHL Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique to directly measure the binding affinity, enthalpy, and stoichiometry of a ligand binding to a protein.
Materials:
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Purified VHL protein complex (VCB: VHL, Elongin C, Elongin B)
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(S,R,S)-AHPC-Ala or its analog (e.g., VH032)
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ITC instrument
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Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
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Sample Preparation:
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Dialyze the VHL protein extensively against the ITC buffer.
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Dissolve the VHL ligand in the final dialysis buffer to ensure a perfect buffer match.
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Accurately determine the concentrations of both the protein and the ligand.
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Degas both solutions immediately before the experiment.
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ITC Experiment:
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Load the VHL protein into the sample cell of the calorimeter.
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Load the VHL ligand into the injection syringe.
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Set the experimental parameters (temperature, injection volume, spacing between injections).
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Perform a series of injections of the ligand into the protein solution.
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Measure the heat released or absorbed during each injection.
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Data Analysis:
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Integrate the heat peaks for each injection.
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Plot the integrated heat against the molar ratio of ligand to protein.
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Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
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Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of SMARCA2
The signaling pathway for a PROTAC utilizing (S,R,S)-AHPC-Ala to degrade SMARCA2 involves the hijacking of the ubiquitin-proteasome system.
Caption: PROTAC-mediated degradation of SMARCA2 via VHL recruitment.
Experimental Workflow for PROTAC Evaluation
A typical workflow to evaluate the efficacy of a PROTAC synthesized from (S,R,S)-AHPC-Ala involves a series of in vitro and cellular assays.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
(S,R,S)-AHPC-Ala is a highly valuable chemical tool for researchers in the field of targeted protein degradation. Its stereospecific and high-affinity binding to the VHL E3 ligase makes it an effective component of PROTACs designed to eliminate disease-causing proteins. The successful development of potent SMARCA2/4 degraders using (S,R,S)-AHPC-based ligands underscores the therapeutic potential of this approach. Further research and development in this area hold the promise of new treatments for a variety of diseases, including cancer.
